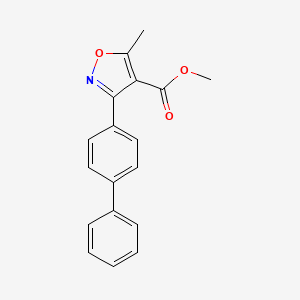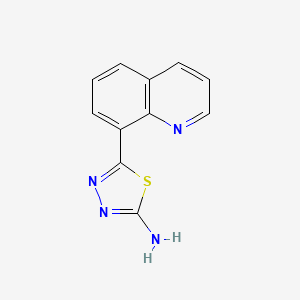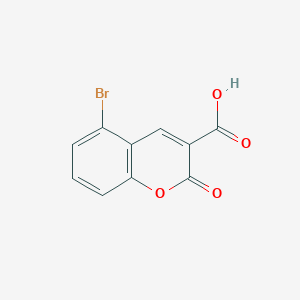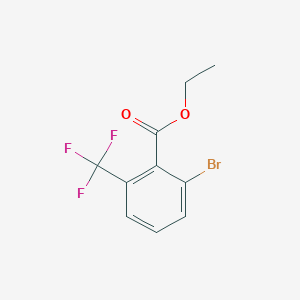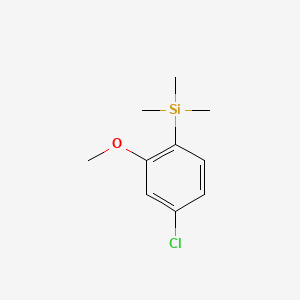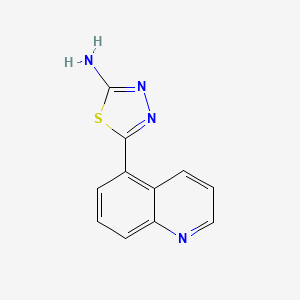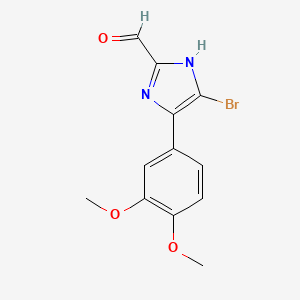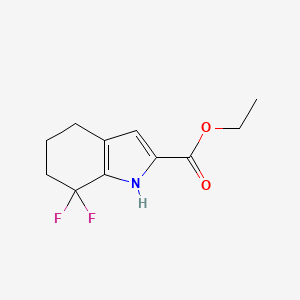![molecular formula C13H10O B13703806 1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
1-Methylnaphtho[2,1-b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphtho[2,1-b]furan is a heterocyclic aromatic compound characterized by a fused ring system consisting of a naphthalene moiety and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnaphtho[2,1-b]furan can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of metal complex catalysis is also common in industrial settings to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnaphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the benzenoid ring, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol is often used for reduction reactions.
Substitution: Friedel–Crafts alkylation and acylation reactions are facilitated by Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthofurans depending on the electrophile used.
Scientific Research Applications
1-Methylnaphtho[2,1-b]furan has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents due to their biological activities, including anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-Methylnaphtho[2,1-b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes treatment . The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, modulating their function.
Comparison with Similar Compounds
Naphtho[1,2-b]furan: Another naphthofuran derivative with similar structural features but different biological activities.
Dibenzo[b,d]furan: A related compound with significant biological activities, including anticancer and antimicrobial properties.
Uniqueness: 1-Methylnaphtho[2,1-b]furan is unique due to its specific substitution pattern and the resulting electronic properties
Properties
Molecular Formula |
C13H10O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-methylbenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H10O/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3 |
InChI Key |
WCXIYSNGVSMUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


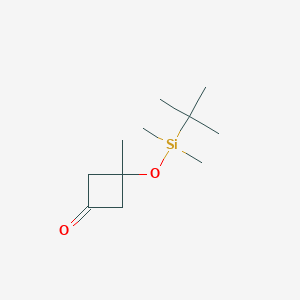
![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)
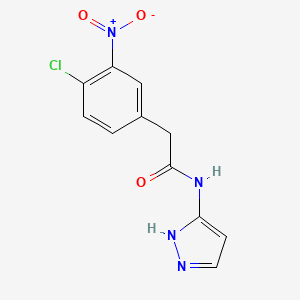
![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)


